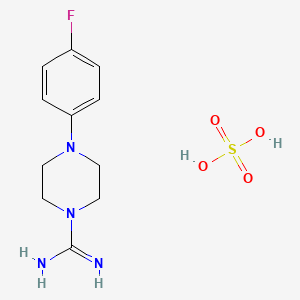

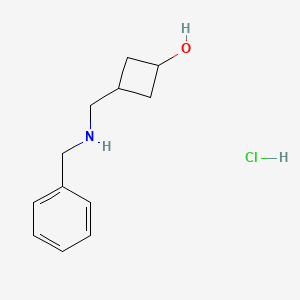

n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide

Overview

Description

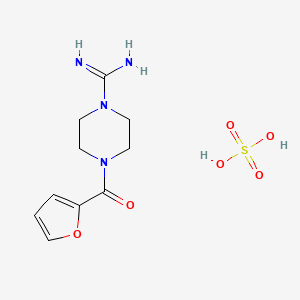

This compound is an organic intermediate with borate and sulfonamide groups . It is a pale yellow to off-white powder . It is also known as N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide .

Molecular Structure Analysis

The structure of the compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound have been studied using density functional theory (DFT). The molecular electrostatic potential and frontier molecular orbitals of the compound have been analyzed to further clarify certain physical and chemical properties of the compound .Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, such as pyridine derivatives, play a crucial role in medicinal chemistry due to their diverse biological activities. For instance, benzoxaboroles have been studied extensively for their unique properties and applications, including serving as building blocks in organic synthesis, exhibiting biological activity, and being investigated in clinical trials for various therapeutic applications (Adamczyk-Woźniak et al., 2009). These compounds can bind hydroxyl compounds, making them potential molecular receptors for sugars and glycoconjugates, highlighting their significance in drug development and other scientific research applications.

Organic Synthesis and Catalysis

The diversity of heterocyclic N-oxide molecules underscores their potential in organic synthesis and catalysis. Heterocyclic N-oxides derived from structures like pyridine and indazole offer versatility in synthetic methodologies and have been used in developing metal complexes, designing catalysts, and facilitating asymmetric syntheses. Their applications in drug development, due to certain N-oxide compounds' anticancer, antibacterial, and anti-inflammatory activities, are particularly noteworthy (Li et al., 2019).

Applications in Environmental and Biological Sciences

Enzymatic approaches using redox mediators have gained interest in remediating various organic pollutants in wastewater. Redox mediators enhance the degradation efficiency of recalcitrant compounds by enzymes, such as laccases and peroxidases, showcasing the application of chemical compounds in environmental science (Husain & Husain, 2007).

Mechanism of Action

Target of Action

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide is an organic intermediate with borate and sulfonamide groups Organoboron compounds, such as this one, are known to have a wide range of applications in pharmacy and biology . They are often used as enzyme inhibitors or specific ligand drugs .

Mode of Action

The compound can be synthesized through nucleophilic and amidation reactions . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site

Biochemical Pathways

The compound is involved in various transformation processes due to its high stability, low toxicity, and high reactivity . In the organic synthesis of drugs, boronic acid compounds like this one are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .

Pharmacokinetics

The compound’s predicted boiling point is 5210±600 °C , which might influence its bioavailability.

Result of Action

Organoboron compounds like this one are often used in the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs .

Action Environment

The compound is stable under normal conditions and should be stored in a sealed, dry, room temperature environment

Future Directions

The compound has a wide range of applications in pharmacy and biology . It is not only an important intermediate in organic synthesis, but also has potential applications in the construction of stimulus-responsive drug carriers due to its advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

Biochemical Analysis

Biochemical Properties

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)benzamide plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and ligand binding. This compound interacts with several enzymes, including proteases and kinases, by forming reversible covalent bonds with active site residues. The borate group in the compound can form stable complexes with diols and other nucleophilic groups, which is essential for its inhibitory activity. Additionally, the amide group can participate in hydrogen bonding, further stabilizing the enzyme-inhibitor complex .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting key enzymes involved in signal transduction, leading to altered gene expression and cellular metabolism. For instance, this compound can inhibit kinases that play a role in the MAPK/ERK pathway, resulting in reduced cell proliferation and increased apoptosis in certain cancer cell lines . Additionally, it can modulate the activity of transcription factors, thereby impacting gene expression profiles in treated cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The borate group forms reversible covalent bonds with serine or threonine residues in the active sites of enzymes, leading to enzyme inhibition. This interaction is facilitated by the high nucleophilicity of the borate group, which allows it to form stable complexes with hydroxyl groups. Additionally, the amide group can engage in hydrogen bonding with amino acid residues, further stabilizing the enzyme-inhibitor complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the formation of its corresponding boronic acid and amine derivatives. Long-term studies have shown that the compound can induce sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic effects such as reduced tumor growth in cancer models. At higher doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity, due to the accumulation of borate and amide metabolites . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily through hydrolysis, leading to the formation of boronic acid and amine derivatives. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound also interacts with enzymes involved in oxidative metabolism, potentially affecting metabolic flux and altering the levels of key metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via organic anion transporters and can bind to intracellular proteins, affecting its localization and accumulation. Studies have shown that the compound preferentially accumulates in tissues with high metabolic activity, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can localize to specific subcellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects. Targeting signals and post-translational modifications, such as phosphorylation and acetylation, can direct the compound to specific organelles, enhancing its activity and function .

properties

IUPAC Name |

N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BN2O4/c1-18(2)19(3,4)26-20(25-18)14-11-15(17(24-5)21-12-14)22-16(23)13-9-7-6-8-10-13/h6-12H,1-5H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZWXZDTIXPKRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NC(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401128178 | |

| Record name | Benzamide, N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401128178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1425335-63-2 | |

| Record name | Benzamide, N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1425335-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401128178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1406811.png)

![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1406812.png)

![1-[2-(4-Ethylpiperazin-1-yl)pyrimidin-5-yl]-piperidine-4-carboxylic acid hydrochloride](/img/structure/B1406816.png)

![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406819.png)

![1-[4-Methyl-5-(4-methylphenyl)-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406823.png)

![[1-(Tetrahydrofuran-3-yl)cyclopropyl]amine hydrochloride](/img/structure/B1406824.png)